Piperazinone Core: Impact on LogP and PSA
The presence of the piperazin-2-one carbonyl in 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one introduces a key hydrogen bond acceptor and modulates the basicity of the adjacent nitrogen, differentiating it from the fully reduced piperazine analog 1-methyl-4-(2-dimethylaminoethyl)piperazine (CAS 104-19-8). This structural modification is quantitatively reflected in the calculated LogP and PSA values: the target compound exhibits a LogP of -0.69 and a PSA of 32.34 Ų, whereas the reduced analog is significantly more lipophilic with an estimated LogP > 0.5 and lacks the carbonyl-mediated hydrogen-bonding capacity [1]. These differences directly impact aqueous solubility and passive membrane permeability, which are critical parameters in both biological assay design and synthetic workflow compatibility.
Analog: LogP >0.5, no carbonyl
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Calculated LogP: -0.69; PSA: 32.34 Ų |
| Comparator Or Baseline | 1-Methyl-4-(2-dimethylaminoethyl)piperazine (CAS 104-19-8): Estimated LogP > 0.5; no carbonyl group, thus reduced PSA and hydrogen-bonding capacity. |
| Quantified Difference | ΔLogP > 1.19 units; distinct PSA and hydrogen-bonding profiles. |
| Conditions | In silico calculation based on molecular structure (ACD/Labs or similar). |
Why This Matters
The lower lipophilicity and defined hydrogen-bonding pattern of the target compound make it a more suitable scaffold for optimizing aqueous solubility and reducing off-target membrane interactions in early-stage drug discovery, providing a clear rationale for its selection over more lipophilic piperazine analogs.
- [1] MolBase. 1-Methylpiperazin-2-one. CAS: 59702-07-7. LogP: -0.6853. PSA: 32.34. View Source
